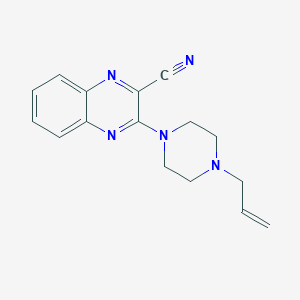

![molecular formula C25H28N4O5S B1230425 1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide](/img/structure/B1230425.png)

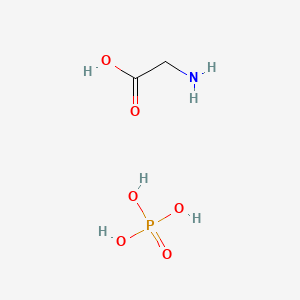

1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

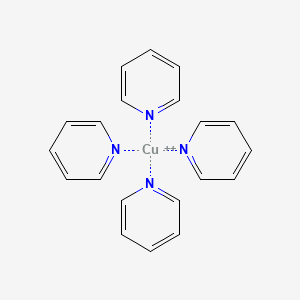

1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide is a member of quinolines and an aromatic amide.

Applications De Recherche Scientifique

Chemical Inhibitors of Cytochrome P450 Isoforms

Cytochrome P450 (CYP) enzymes in the liver metabolize many small-molecule drugs. Understanding the selectivity of chemical inhibitors for CYP isoforms is crucial for predicting potential drug-drug interactions. Selective inhibitors are key for deciphering the involvement of specific CYP isoforms in drug metabolism. For example, ketoconazole is widely used for CYP3A4, though azamulin is more selective. The studies on CYP2E1 are limited due to fewer drug candidates metabolized by this enzyme, with 4-methylpyrazole being a selective inhibitor for it (Khojasteh et al., 2011).

Stereochemistry in Pharmacological Profiles

The stereochemistry of phenylpiracetam and its methyl derivative significantly impacts their pharmacological profiles. Enantiomerically pure (R)-phenylpiracetam and (E1R) have been shown to have pharmacological advantages over their racemic mixtures. The synthesis and biological activity exploration of these enantiomers highlight the direct relationship between the configuration of the stereocenters and their biological properties, justifying the need for drug substance purification from less active enantiomers (Veinberg et al., 2015).

α1-Adrenoceptor Antagonists in Cancer Treatment

α-Adrenoceptor antagonists, particularly quinazoline α-antagonists like doxazosin, prazosin, and terazosin, have shown potential in treating prostate cancer (PCa) and other cancers. In vitro studies demonstrate their ability to induce apoptosis, decrease cell growth, and prevent angiogenesis in various cancer cell lines. The cytotoxic and antitumor effects of these antagonists appear largely independent of α1-blockade, suggesting potential for broader cancer treatment applications (Batty et al., 2016).

Functional Chemical Groups in CNS Drug Synthesis

Research has identified various functional chemical groups that could serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. Heterocycles containing heteroatoms like nitrogen, sulphur, and oxygen, forming structures such as pyridine, azole, and quinoline, show potential effects ranging from depression to euphoria and convulsion. Such compounds include coal tar, pyridostigmine, and quinine, among others, indicating a rich area for developing new CNS-acting drugs (Saganuwan, 2017).

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives are recognized for their anticorrosive properties, particularly against metallic corrosion. The presence of polar substituents in quinoline derivatives enables effective adsorption and formation of stable chelating complexes with surface metallic atoms. This review consolidates recent reports on quinoline-based compounds as corrosion inhibitors, highlighting their significant role in this field (Verma et al., 2020).

Propriétés

Nom du produit |

1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide |

|---|---|

Formule moléculaire |

C25H28N4O5S |

Poids moléculaire |

496.6 g/mol |

Nom IUPAC |

1-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinoline-3-carbonyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C25H28N4O5S/c1-15(2)16-3-5-18(6-4-16)28-35(33,34)19-7-8-22-20(13-19)23(30)21(14-27-22)25(32)29-11-9-17(10-12-29)24(26)31/h3-8,13-15,17,28H,9-12H2,1-2H3,(H2,26,31)(H,27,30) |

Clé InChI |

HRQMMHRMQOAVIA-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCC(CC4)C(=O)N |

SMILES canonique |

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCC(CC4)C(=O)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxolanecarboxamide](/img/structure/B1230350.png)

![3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1230351.png)

![(1S)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol](/img/structure/B1230358.png)